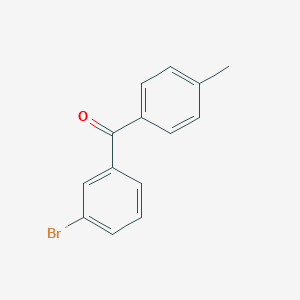
(3-Bromophenyl)(4-methylphenyl)methanone
Vue d'ensemble
Description
(3-Bromophenyl)(4-methylphenyl)methanone: is an organic compound with the molecular formula C14H11BrO It is a member of the methanone family, characterized by the presence of a bromine atom on the phenyl ring and a methyl group on another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-bromobenzoyl chloride and 4-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 3-bromobenzoyl chloride is added dropwise to a solution of 4-methylbenzene and aluminum chloride. The mixture is stirred for several hours, and the product is then isolated by quenching the reaction with water and extracting the organic layer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using large quantities of 3-bromobenzoyl chloride and 4-methylbenzene.
Catalyst Recycling: Efficient recycling of aluminum chloride to reduce costs and environmental impact.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and controlled temperatures.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3-Bromophenyl)(4-methylphenyl)methanol.
Oxidation: Formation of (3-Bromophenyl)(4-carboxyphenyl)methanone.
Applications De Recherche Scientifique
Chemistry: (3-Bromophenyl)(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It helps in understanding the interaction of such compounds with enzymes and receptors.
Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)(4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes in the enzyme structure.
Comparaison Avec Des Composés Similaires
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom on the phenyl ring.
(4-Bromophenyl)(morpholino)methanone: Contains a morpholine ring instead of the methyl group.
Uniqueness: (3-Bromophenyl)(4-methylphenyl)methanone is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(3-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAJWNBIABFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373716 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102092-51-3 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
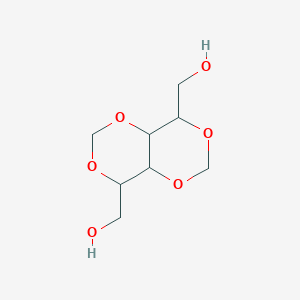

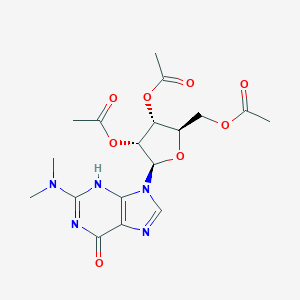

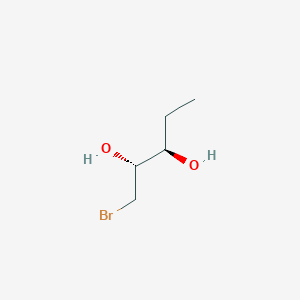
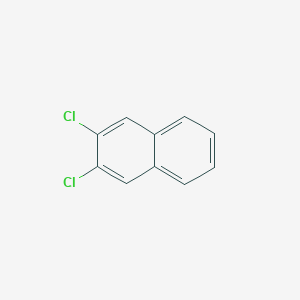
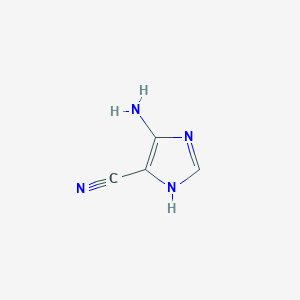
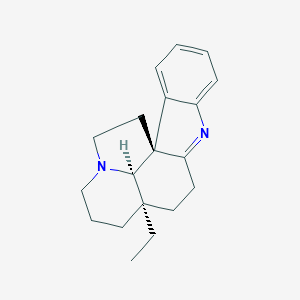
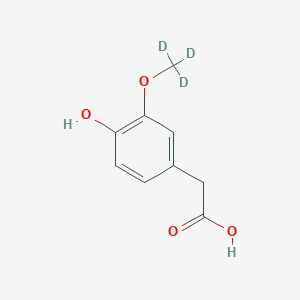


![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
